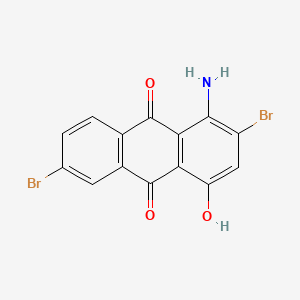

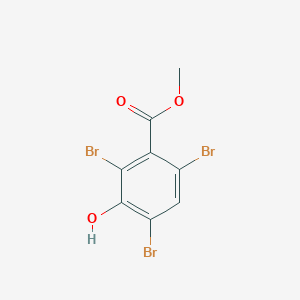

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, dyes, and sensors. Its molecular structure consists of an anthracene backbone with amino, dibromo, and hydroxy substituents, which contribute to its reactivity and functionality .

准备方法

The synthesis of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione typically involves the bromination of 1-aminoanthracene-9,10-dione. One effective method uses nonanebis(peroxoic acid) as an oxidant in the presence of potassium bromide (KBr) and acetic acid. This reaction proceeds at room temperature and yields the desired dibromo product with high efficiency . Industrial production methods often involve scaling up this reaction to larger quantities while maintaining the reaction conditions to ensure high yield and purity.

化学反应分析

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common reagents used in these reactions include sulfuric acid, nitrobenzene, and molecular iodine. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.

Biology: The compound is used in the development of sensors for detecting metal ions, such as mercury (Hg²⁺).

作用机制

The mechanism of action of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions can inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensor applications .

相似化合物的比较

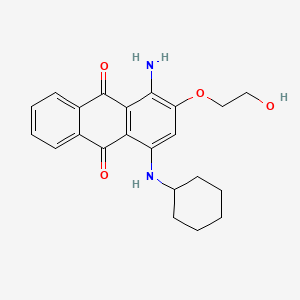

1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione can be compared with other brominated anthraquinone derivatives, such as:

1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione: This compound has similar applications but differs in the number of bromine atoms, affecting its reactivity and properties.

1-Amino-2,4-dibromoanthracene-9,10-dione: Another similar compound with different substitution patterns, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

属性

CAS 编号 |

5182-26-3 |

|---|---|

分子式 |

C14H7Br2NO3 |

分子量 |

397.02 g/mol |

IUPAC 名称 |

1-amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H7Br2NO3/c15-5-1-2-6-7(3-5)14(20)10-9(18)4-8(16)12(17)11(10)13(6)19/h1-4,18H,17H2 |

InChI 键 |

KAKQDBARZHAOSF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)

![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)

![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)